molecular formula C16H16N2O5 B5842124 N-benzyl-4,5-dimethoxy-2-nitrobenzamide

N-benzyl-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B5842124
M. Wt: 316.31 g/mol
InChI Key: KKDMZMRLNGZYHF-UHFFFAOYSA-N
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Description

N-Benzyl-4,5-dimethoxy-2-nitrobenzamide (C16H16N2O5) is a biologically active benzamide derivative characterized by its non-planar molecular structure. The crystal packing of this compound is stabilized by intermolecular N-H⋯O and C-H⋯O hydrogen-bonding interactions, forming one-dimensional chains . As a derivative of the benzamide class, which are key structural motifs found in many pharmaceutically active compounds, it serves as a valuable building block in medicinal chemistry and drug discovery research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-benzyl-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-22-14-8-12(13(18(20)21)9-15(14)23-2)16(19)17-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDMZMRLNGZYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4,5-dimethoxy-2-nitrobenzamide typically involves the nitration of 4,5-dimethoxybenzoic acid followed by amidation with benzylamine. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and coupling agents like dicyclohexylcarbodiimide for amidation .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Reactivity

N-benzyl-4,5-dimethoxy-2-nitrobenzamide possesses several functional groups that contribute to its unique chemical properties:

  • Nitro Group : This group can undergo reduction to form reactive intermediates, which are crucial for its biological activity.
  • Methoxy Groups : These enhance the compound's lipophilicity and facilitate interactions with biological targets.
  • Amide Bond : The amide functionality is important for the compound's stability and reactivity in various chemical reactions.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Organic Synthesis

This compound serves as a precursor in the synthesis of more complex organic molecules. It can be involved in various reactions such as:

  • Reduction : The nitro group can be converted to an amino group using reducing agents.
  • Substitution Reactions : The methoxy groups can undergo nucleophilic substitution.
  • Hydrolysis : The amide bond can be hydrolyzed to yield carboxylic acids and amines.

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various pathogens.
  • Anticancer Activity : In vitro studies have shown cytotoxic effects on cancer cell lines, particularly breast cancer cells (MDA-MB-231) with notable IC50 values indicating potential therapeutic applications .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Anti-inflammatory Effects : Its structural features may endow it with the ability to modulate inflammatory pathways.
  • Neuroprotective Effects : Related benzamide compounds have shown promise in treating neurodegenerative diseases like Parkinson's disease .

Comparative Studies

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural DifferencesBiological Activity
N-benzyl-N-ethyl-4-methoxy-2-nitrobenzamideLacks one methoxy groupPotentially lower reactivity
N-benzyl-N-ethyl-4,5-dimethoxybenzamideLacks nitro groupDifferent chemical properties
N-benzyl-N-ethyl-4,5-dimethoxy-2-aminobenzamideContains amino group instead of nitroIncreased biological activity due to enhanced reactivity

Anticancer Research

A study evaluated the cytotoxic effects of this compound against breast cancer cells. Results indicated significant cytotoxicity with an IC50 value suggesting effective concentrations for therapeutic action.

Mechanistic Insights

Further investigations revealed that compounds with electron-withdrawing groups like nitro demonstrated enhanced activity compared to their counterparts without such substitutions. This highlights the importance of functional group positioning in determining biological efficacy .

Mechanism of Action

The mechanism of action of N-Benzyl-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzyl and methoxy groups can influence the compound’s binding affinity to proteins and enzymes. The exact pathways and targets are still under investigation, but it is believed to modulate cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Features
N-Benzyl-4,5-dimethoxy-2-nitrobenzamide C₁₆H₁₆N₂O₅ 316.31 Benzyl, 4,5-dimethoxy, 2-nitro Precursor for quinazolines
4,5-Dimethoxy-2-nitro-N-phenethylbenzamide C₁₇H₁₈N₂O₅ 330.34 Phenethyl, 4,5-dimethoxy, 2-nitro Longer alkyl chain; similar reactivity
4,5-Dimethoxy-2-nitrobenzamide C₉H₁₀N₂O₅ 226.19 H (no N-substituent), 4,5-dimethoxy, 2-nitro Parent compound; lower molecular weight
N-Benzyl-2,3,4,5,6-pentafluorobenzamide C₁₄H₁₀F₅NO 327.24 Benzyl, pentafluoro Electron-deficient ring; strong π-π interactions
  • The pentafluorobenzamide derivative exhibits enhanced electron-withdrawing properties due to fluorine substituents, affecting reactivity in nucleophilic substitutions . The nitro and dimethoxy groups in all compounds contribute to planar disruption and intermolecular interactions (e.g., hydrogen bonding and π-π stacking), as seen in crystal structures .

Physicochemical and Crystallographic Properties

  • Melting Points and Solubility :
    • This compound is recrystallized from N,N-dimethylformamide (DMF), indicating moderate polarity . Its phenethyl analog (4,5-dimethoxy-2-nitro-N-phenethylbenzamide) has a higher molecular weight (330.34 vs. 316.31), likely reducing aqueous solubility .
  • Crystal Packing :
    • The compound forms infinite chains via N–H···O hydrogen bonds and π-π interactions (centroid distance: 3.772 Å), similar to N-benzyl-pentafluorobenzamide. These interactions stabilize crystal lattices and influence material properties .

Biological Activity

N-benzyl-4,5-dimethoxy-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound features a benzyl group that enhances its lipophilicity, alongside nitro and methoxy groups that provide functional sites for chemical modifications. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, particularly kinases involved in cancer signaling pathways. For instance, it has shown inhibitory effects on AKT2 and Aurora B kinases, which are critical in cell proliferation and survival.
  • Redox Reactions : The nitro group can participate in redox reactions, influencing the compound's reactivity and interaction with cellular components .
  • Binding Affinity : The arrangement of functional groups affects the compound's binding affinity to proteins and nucleic acids, potentially altering cellular signaling pathways.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

  • Anticancer Activity :
    • Studies indicate that derivatives of this compound exhibit promising anticancer properties. For example, it has been investigated for its ability to inhibit tumor cell growth in vitro, particularly against breast cancer cell lines .
    • A comparative analysis shows that similar compounds with electron-withdrawing groups exhibit enhanced cytotoxicity against cancer cells (see Table 1).
  • Mutagenic Potential :
    • Related compounds have been studied for their mutagenic properties. For instance, N-nitrosomethylbenzylamine has shown carcinogenic potential, suggesting that benzylation may contribute to mutagenicity in DNA .
  • Pharmacological Applications :
    • The compound is being explored for its potential as an anti-inflammatory agent and a precursor for drug development targeting various diseases.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Notes
This compoundAnticancer25Effective against breast cancer cell lines
3,4-Dimethoxy-6-nitrobenzamideAnticancer30Similar structure; different positioning
N-nitrosomethylbenzylamineMutagenicNot specifiedDemonstrated carcinogenic properties
4-Nitroveratric acidAnticancer40Used in different synthetic pathways

Q & A

Q. What are the established synthetic routes for N-benzyl-4,5-dimethoxy-2-nitrobenzamide, and what critical reaction conditions must be optimized?

The synthesis typically involves two steps:

Formation of the benzamide core : Treat 4,5-dimethoxy-2-nitrobenzoic acid with thionyl chloride (SOCl₂) to generate the acyl chloride, followed by reaction with ammonia to yield 4,5-dimethoxy-2-nitrobenzamide .

N-Benzylation : React the intermediate with benzyl chloride or a benzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group.
Key considerations:

  • Control reaction temperature (exothermic during acyl chloride formation).
  • Monitor reaction progress via TLC or HPLC to avoid over-benzylation byproducts .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro, methoxy, benzyl groups). The aromatic region will show distinct splitting due to electron-withdrawing nitro and methoxy groups.
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.
  • FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C-O of methoxy) .

Q. How can researchers assess the compound's stability under varying storage conditions?

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products.
  • Monitor nitro group reduction (common in humid/acidic conditions) via UV-Vis spectral shifts (λmax ~400 nm for nitro compounds) .

Advanced Research Questions

Q. What crystallographic insights exist for this compound, and how do intermolecular interactions influence its solid-state properties?

X-ray crystallography reveals:

  • Non-planar amide geometry : The benzyl and nitro-substituted aromatic rings form dihedral angles of ~56° due to steric and electronic effects.
  • Intermolecular interactions :
    • N—H···O hydrogen bonds (2.8–3.0 Å) create infinite chains.
    • π–π stacking (centroid distance: 3.772 Å) between adjacent benzyl groups stabilizes the lattice.
      Methodological note: Use SHELXL for refinement; hydrogen bonds are critical for resolving disorder in nitro/methoxy groups .

Q. Table 1: Key Crystallographic Parameters

ParameterValue
Dihedral angle (amide)56.95° (Nitro ring)
N—H···O bond length2.89 Å
π–π centroid distance3.772 Å

Q. How can structural modifications (e.g., substituent variation) enhance biological activity or alter physicochemical properties?

  • Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) yields the amine derivative, enabling conjugation with electrophilic moieties (e.g., fluorophores).
  • Methoxy replacement : Substitute with electron-withdrawing groups (e.g., Cl, CF₃) to modulate lipophilicity (logP) and target binding.
    Experimental design: Use QSAR models to predict bioactivity changes and validate via enzyme inhibition assays (e.g., JAK-3 or kinase targets) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-response standardization : Use consistent assay conditions (e.g., ATP concentration in kinase assays).
  • Counter-screening : Test against off-target receptors (e.g., GPCR panels) to rule out nonspecific effects.
  • Meta-analysis : Compare data across studies using tools like Prism® to identify outliers or protocol-dependent variability .

Q. How can researchers mitigate challenges in quantifying nitro group reactivity during functionalization?

  • Redox titration : Monitor nitro-to-amine conversion via iodometric titration.
  • Inert atmosphere : Perform reductions (e.g., SnCl₂/HCl) under N₂ to prevent oxidation side reactions.
  • Computational modeling : DFT calculations (Gaussian 16) predict transition states for nitro group reactions .

Methodological and Safety Considerations

Q. What safety protocols are recommended given the limited toxicity data for this compound?

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to unknown chronic toxicity.
  • Ecotoxicity mitigation : Avoid aqueous waste disposal; incinerate via licensed facilities.
  • In vitro testing : Prioritize Ames tests for mutagenicity before in vivo studies .

Q. How should researchers design crystallization trials to improve crystal quality for X-ray studies?

  • Solvent screening : Use 24-well plates with varied solvent pairs (e.g., DCM/hexane, acetone/water).
  • Seeding : Introduce microcrystals from analogous compounds (e.g., N-benzyl-pentafluorobenzamide) to induce nucleation.
  • Temperature gradients : Slow cooling (0.1°C/min) enhances lattice ordering .

Q. What analytical pitfalls arise in characterizing nitro-containing benzamides, and how are they addressed?

  • Nitro group instability : Avoid prolonged exposure to light; store samples in amber vials at –20°C.
  • Overlap in NMR signals : Use 2D techniques (HSQC, HMBC) to resolve crowded aromatic regions.
  • Mass spectrometry artifacts : Confirm molecular ions with isotopic patterns (M+1, M+2) .

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